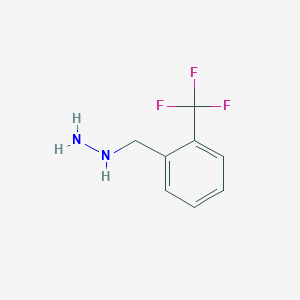

(2-(Trifluoromethyl)benzyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

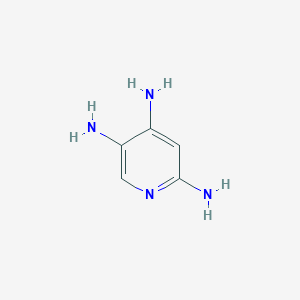

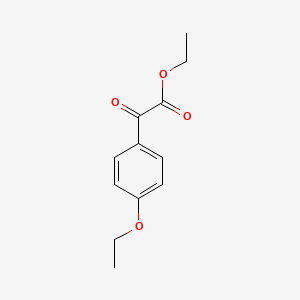

The compound "(2-(Trifluoromethyl)benzyl)hydrazine" is a chemical entity that can be derived from hydrazine and is part of a broader class of compounds that have been studied for various applications, including the synthesis of energetic materials, antimicrobial agents, enzyme inhibitors, and antitumor agents. The trifluoromethyl group attached to the benzyl moiety suggests the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the compound .

Synthesis Analysis

The synthesis of related hydrazine derivatives often involves the reaction of hydrazine with other chemical precursors. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are potential antimicrobial agents, are obtained from 4-(trifluoromethyl)benzohydrazide using various synthetic approaches . These methods highlight the versatility of hydrazine in forming a wide range of compounds with potential applications in different fields.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is often characterized using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, derived from the reaction of 2-styrylchromones and hydrazine hydrate, was determined by X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones or 4-perfluoroacylamino-5-phenyl-2H-1,2,3-triazoles, depending on the reaction conditions . These reactions demonstrate the reactivity of hydrazine derivatives and their potential to form complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group, for example, can enhance the lipophilicity and stability of the molecule, which is beneficial for medicinal chemistry applications . Spectroscopic techniques, such as FT-IR and UV-Vis, along with computational methods like density functional theory (DFT), are used to study these properties and predict the behavior of these compounds under different conditions .

Scientific Research Applications

Carcinogenicity and Environmental Impact

The carcinogenic properties of hydrazines and their environmental impact have been a significant focus of research. Hydrazines, both naturally occurring and synthetically produced, have been identified in various sources like mushrooms, tobacco, bay leaves, antibiotics, soil, and others. These substances have been used in pharmaceuticals, agriculture, industrial chemicals, and fuel for military and space vehicles. A high percentage of studied hydrazines are carcinogenic, suggesting a substantial risk to the human population, making this class of compounds a significant environmental concern (Tóth, 2000).

Antineoplastic Activity

The antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products have been extensively studied. While some compounds in this class exhibited antineoplastic actions, the overall high carcinogenic nature of hydrazines raises concerns about their suitability for cancer treatment. The research suggests that the search for cancer cures within this class may not be rewarding due to their inherent carcinogenic properties (Tóth, 1996).

Optoelectronic Applications

Quinazolines and pyrimidines, related to hydrazines, have seen extensive research for their applications in optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems creates novel optoelectronic materials. This research highlights the significant potential of these compounds in fabricating materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Hydrazine Waste Water Treatment

Hydrazine Waste Water Treatment Systems (HWWTS) have been developed to treat waters contaminated by hydrazine propellants. These systems employ ozone and ultraviolet radiation to reduce the contaminants to innocuous products. This technology is crucial for treating waste from space launch operations and other industries that generate organic wastes, including alcohols, chlorinated hydrocarbons, and aromatic wastes (Judeikis & Hill, 1991).

Electrochemical Sensing

Graphene-based nanomaterials have been explored for the development of electrochemical sensors for hydrazine sensing. These nanomaterials, due to their larger surface area and good electron transference property, are promising in detecting hydrazine in environmental samples. Despite the advances, no commercialized electrochemical sensor for hydrazine detection has been developed, indicating a significant scope for future research in this area (Singh et al., 2022).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information would be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFSCDINNZFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606209 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)benzyl)hydrazine | |

CAS RN |

627076-27-1 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)